3-Amino-1-(2-hydroxyphenyl)propan-1-one--hydrogen chloride (1/1)
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Overview
Description
3-Amino-1-(2-hydroxyphenyl)propan-1-one–hydrogen chloride (1/1) is a chemical compound known for its unique structure and properties It is a hydrochloride salt form of 3-Amino-1-(2-hydroxyphenyl)propan-1-one, which is characterized by the presence of an amino group, a hydroxyl group, and a ketone group within its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(2-hydroxyphenyl)propan-1-one–hydrogen chloride typically involves the reaction of 2-hydroxyacetophenone with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction parameters and scalability. The use of automated systems and high-throughput screening can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(2-hydroxyphenyl)propan-1-one–hydrogen chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives .
Scientific Research Applications
3-Amino-1-(2-hydroxyphenyl)propan-1-one–hydrogen chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-1-(2-hydroxyphenyl)propan-1-one–hydrogen chloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit protein-transporting monoamines such as dopamine, noradrenaline, and serotonin, affecting neurotransmission and exhibiting psychoactive properties .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-(3-hydroxyphenyl)propan-1-one hydrochloride
- 1-(2-Hydroxyphenyl)-3-phenyl-1,3-propanedione
- 3-Amino-1-propanol
Uniqueness
3-Amino-1-(2-hydroxyphenyl)propan-1-one–hydrogen chloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological profiles and industrial applications .
Properties
CAS No. |
61146-81-4 |
---|---|
Molecular Formula |
C9H12ClNO2 |
Molecular Weight |
201.65 g/mol |
IUPAC Name |
3-amino-1-(2-hydroxyphenyl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C9H11NO2.ClH/c10-6-5-9(12)7-3-1-2-4-8(7)11;/h1-4,11H,5-6,10H2;1H |
InChI Key |
CFGZSFOMQSPEEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCN)O.Cl |
Origin of Product |
United States |
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